![molecular formula C19H22N2O5S B2359318 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide CAS No. 896317-23-0](/img/structure/B2359318.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains several functional groups including an amide group (CONH2), a sulfonamide group (SO2NH2), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), and methoxy groups (OCH3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups and the configuration of the pyrrolidinone ring .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. The amide, sulfonamide, and pyrrolidinone groups are all potentially reactive. They could undergo hydrolysis, condensation, or substitution reactions, among others .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Organic Synthesis and Catalysis
This compound has been studied for its role in the synthesis of organic compounds with a sustainable perspective. It’s used in catalytic protocols that allow the Michael addition of N-heterocycles to chalcones. This methodology is significant for the preparation of bioactive compounds, particularly those with moderate yield due to the retro-Michael reaction .
Antimicrobial Activity
The structural analogs of this compound, which include the 1,3,4-oxadiazole nucleus, have shown promising antimicrobial properties. They have been effective against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This suggests potential applications of our compound in developing new antimicrobial agents .
Anti-Proliferative Activity
Related compounds have demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This indicates that N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide could be a candidate for cancer research and drug development .
Fungicide, Bactericide, and Herbicide Formulations
Derivatives of this compound have been described as efficient components in fungicide, bactericide, and herbicide formulations. Their structural characteristics facilitate binding with target molecules, making them suitable for agricultural applications .
Bioactive Compound Synthesis
The compound is a precursor in the synthesis of bioactive compounds due to its stability and ability to bind through hydrogen-bonding. This makes it an important molecule in the design of drugs with specific biological effects .
Green Chemistry
The synthesis of this compound and its derivatives aligns with the principles of green chemistry. The reactions have good green metrics, indicating a lower environmental impact and a more sustainable approach to chemical synthesis .
Nitrogen-Containing Heteroarene Units
Nitrogen-containing heteroarene units are commonly present in natural products and biologically active synthetic compounds. The compound can serve as a valuable precursor for the synthesis of these units, which are important for their bioactivity .
Aza-Michael Reaction
The compound is involved in the aza-Michael reaction, a synthetic tool of great importance for accessing β-aminocarbonyl derivatives. These derivatives are valuable precursors for the synthesis of a wide range of bioactive compounds .
Mechanism of Action
Target of Action
The primary targets of the compound N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in a biological system .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and how it interacts with them .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s ability to interact with its targets .
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-4-7-16(8-5-13)27(23,24)20-14-10-19(22)21(12-14)15-6-9-17(25-2)18(11-15)26-3/h4-9,11,14,20H,10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLASXITNNPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide |
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